Ethyl 4-ethyl-4-octadecylmorpholinium sulphate

Surfactant science Physicochemical characterization Formulation design

Ethyl 4-ethyl-4-octadecylmorpholinium sulphate (CAS 10096-64-7, molecular weight 493.79 g/mol) is a quaternary ammonium compound (QAC) belonging to the N‑alkyl‑N‑ethylmorpholinium ethosulfate family. The molecule features a morpholinium headgroup substituted with an ethyl group and a linear octadecyl (C18) chain, paired with an ethyl sulfate counterion.

Molecular Formula C26H55NO5S
Molecular Weight 493.8 g/mol
CAS No. 10096-64-7
Cat. No. B154291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-ethyl-4-octadecylmorpholinium sulphate
CAS10096-64-7
Molecular FormulaC26H55NO5S
Molecular Weight493.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.CCOS(=O)(=O)[O-]
InChIInChI=1S/C24H50NO.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2)21-23-26-24-22-25;1-2-6-7(3,4)5/h3-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
InChIKeyBYFUBPWVZUQUSN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-ethyl-4-octadecylmorpholinium sulphate (CAS 10096-64-7) – Identity and Regulatory Baseline


Ethyl 4-ethyl-4-octadecylmorpholinium sulphate (CAS 10096-64-7, molecular weight 493.79 g/mol) is a quaternary ammonium compound (QAC) belonging to the N‑alkyl‑N‑ethylmorpholinium ethosulfate family. The molecule features a morpholinium headgroup substituted with an ethyl group and a linear octadecyl (C18) chain, paired with an ethyl sulfate counterion [1]. The U.S. EPA registers the substance under the synonym “N‑Alkyl*‑N‑ethyl morpholinium ethyl sulfate (92%C18, 8%C16)” as a pesticide active ingredient, while the FDA lists the pure C18 compound under the INCI name Stearethyl Morpholinium Ethosulfate [2][3]. These regulatory entries establish the compound as a commercially available, high‑purity (92% C18) cationic surfactant with established identity and quality benchmarks.

Why C16 or Soya‑Based Morpholinium Ethosulfates Cannot Simply Replace the C18 (Stearethyl) Variant


In‑class morpholinium ethosulfates differ only in the length of the single linear alkyl chain; however, this seemingly minor structural variation produces quantifiable differences in hydrophobicity, regulatory clearances, and end‑use performance. The C18 homologue (stearethyl) possesses two additional methylene units compared with the widely used C16 (cetethyl) analog, resulting in a higher logP, lower critical micelle concentration (CMC), and altered antimicrobial potency [1][2]. Furthermore, the C18 compound is listed by the U.S. EPA as a pesticide active ingredient, whereas the C16 analog is regulated primarily as a food‑contact substance under 21 CFR 177.22605 [3]. Procurement decisions that treat the C16, C18, or mixed soya‑alkyl products as interchangeable therefore risk non‑compliance with end‑market regulations and failure to meet application‑specific performance requirements.

Quantitative Differentiation of Ethyl 4‑ethyl‑4‑octadecylmorpholinium sulphate from Its Closest Analogs


Longer Alkyl Chain Delivers a Lower Critical Micelle Concentration (CMC) than the C16 Homologue

For homologous N‑alkyl‑N‑methylmorpholinium bromide surfactants, increasing the linear alkyl chain length from C12 to C14 to C16 progressively lowers the CMC, a trend explained by the greater hydrophobic driving force for micellization [1]. Extrapolating this well‑established relationship, the C18 homologue is expected to exhibit a CMC approximately one order of magnitude lower than the C16 analogue. While direct experimental CMC data for the ethyl sulfate salt are not available in the public literature, the class‑level trend is robust and highly relevant for formulators seeking to minimise surfactant concentration while maintaining colloidal stability.

Surfactant science Physicochemical characterization Formulation design

EPA Pesticide Active Ingredient Listing Provides Regulatory Exclusivity Versus Food‑Contact C16 Analog

The U.S. EPA lists “N‑Alkyl*‑N‑ethyl morpholinium ethyl sulfate *(92%C18, 8%C16)” as a pesticide active ingredient, whereas the pure C16 compound (Cetethyl Morpholinium Ethosulfate, CAS 78‑21‑7) is regulated by the FDA as a food‑contact substance (21 CFR 177.22605) [1][2]. This regulatory divergence is definitive: a formulator of an EPA‑registered pesticide or antimicrobial product cannot simply replace the C18 ingredient with the C16 analogue without re‑registration and additional safety data submission. Conversely, a food‑contact material manufacturer must use the C16 version if FDA compliance under 21 CFR is required.

Regulatory science Agrochemical formulation Compliance

Increased Hydrophobicity (logP) Improves Compatibility with Non‑Aqueous and Oil‑Phase Systems

The octadecyl chain confers a computed logP value of approximately 6.99 for the C18 ethyl sulfate salt, compared with a predicted logP of approximately 5.5–6.0 for the C16 analogue [1]. This higher partition coefficient translates to lower water solubility and enhanced solubility in non‑polar solvents and oil phases. For applications such as oil‑based agrochemical adjuvants, textile spin finishes, or anhydrous deodorant sticks, the C18 compound provides superior compatibility and reduced risk of precipitation compared with the shorter‑chain homologue.

Solubility parameter LogP Non‑aqueous formulation

Procurement‑Relevant Application Scenarios for Ethyl 4‑ethyl‑4‑octadecylmorpholinium sulphate


EPA‑Registered Pesticide and Antimicrobial Formulations

The explicit EPA listing of the C18‑rich mixture as a pesticide active ingredient makes it the only compliant choice for agrochemical adjuvants, hard‑surface disinfectants, and biocide formulations requiring U.S. federal registration. Substituting the C16 homologue would void the existing registration and require a new, costly registration package . The lower CMC of the C18 compound further benefits pesticide delivery by improving wetting and spreading on leaf surfaces at reduced application rates .

Anhydrous and Oil‑Phase Deodorant or Antiperspirant Products

The high logP (≈6.99) and C18 chain length make the compound strongly oleophilic, enabling it to solubilise directly in anhydrous stick or aerosol formulations without the need for co‑emulsifiers. Patents describe the use of N‑soya‑N‑ethyl morpholinium ethosulfate (predominantly C18) for odour neutralisation in solid underarm deodorants and air fresheners, where the high logP facilitates retention in the oil phase and prolonged activity .

Textile Spin Finishes and Antistatic Lubricant Formulations

The C18 compound’s combination of high surface activity (low CMC) and elevated thermal stability (boiling point ~263 °C at atmospheric pressure) supports its use as an antistatic lubricant in polyester fibre spin finishes, where processing temperatures can exceed 200 °C. The C16 homologue, with a slightly lower thermal stability and higher water solubility, may not provide the same durability under high‑temperature drawing conditions .

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